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Compound of Interest

Compound Name: 1-(1-Chloroethyl)-4-fluorobenzene

Cat. No.: B1225693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectral characteristics of the chemical

compound 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6). Due to the limited

availability of public experimental spectral data for this specific molecule, this document

presents a combination of predicted spectral data, analysis of expected spectral features based

on analogous compounds, and standardized experimental protocols for its synthesis and

characterization. This guide is intended to serve as a valuable resource for researchers utilizing

this compound in synthetic chemistry and drug development, providing a foundational

understanding of its structural properties.

Compound Identification
IUPAC Name: 1-(1-Chloroethyl)-4-fluorobenzene CAS Number: 456-16-6[1] Molecular

Formula: C₈H₈ClF[1] Molecular Weight: 158.60 g/mol [1] Chemical Structure:

 Physical Properties: Colorless to light yellow liquid with a purity of

approximately 95%.[1][2]
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Predicted and Expected Spectral Data
Given the absence of publicly available experimental spectra, the following data has been

generated through predictive algorithms and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 Multiplet 2H Aromatic (H-2, H-6)

~7.10 Multiplet 2H Aromatic (H-3, H-5)

~5.15 Quartet 1H -CH(Cl)-

~1.70 Doublet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~162 (d, ¹JCF ≈ 245 Hz) C-4

~139 (d, ⁴JCF ≈ 3 Hz) C-1

~129 (d, ³JCF ≈ 8 Hz) C-2, C-6

~115 (d, ²JCF ≈ 21 Hz) C-3, C-5

~60 -CH(Cl)-

~25 -CH₃

Mass Spectrometry (MS)
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The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a

characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl) ratio of approximately 3:1.

Table 3: Expected Mass Spectrometry Fragmentation

m/z Interpretation

158/160 Molecular ion peak [M]⁺

123 Loss of chlorine radical [M - Cl]⁺

109 Loss of the chloroethyl group [M - C₂H₄Cl]⁺

Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands corresponding to the

functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode

~3100-3000 Aromatic C-H Stretch

~2990-2900 Aliphatic C-H Stretch

~1600, 1500 Aromatic C=C Bending

~1230 Aryl C-F Stretch

~830 para-disubstituted C-H Bend (out-of-plane)

~750-650 C-Cl Stretch

Experimental Protocols
The following sections detail proposed methodologies for the synthesis of 1-(1-Chloroethyl)-4-
fluorobenzene and the acquisition of its spectral data.
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Proposed Synthesis: Chlorination of 1-(4-
fluorophenyl)ethanol
A plausible method for the synthesis of 1-(1-Chloroethyl)-4-fluorobenzene is the chlorination

of the corresponding alcohol, 1-(4-fluorophenyl)ethanol.

Reaction Scheme:

1-(4-fluorophenyl)ethanol + SOCl₂ → 1-(1-Chloroethyl)-4-fluorobenzene + SO₂ + HCl

Procedure:

To a solution of 1-(4-fluorophenyl)ethanol (1 equivalent) in an anhydrous aprotic solvent

(e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon),

cool the mixture to 0 °C in an ice bath.

Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise with stirring.

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation to yield 1-(1-Chloroethyl)-4-fluorobenzene.

Spectral Data Acquisition
3.2.1. NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key

parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (~250 ppm) and a larger number of scans will be necessary

due to the lower natural abundance of ¹³C.

3.2.2. Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-

MS system.

Sample Introduction: If using GC-MS, dissolve a dilute solution of the sample in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas

chromatograph.

Acquisition Parameters: Use a standard EI energy of 70 eV. Acquire data over a mass range

of m/z 40-400.

3.2.3. Infrared Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a

thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background

scan of the clean salt plates prior to the sample scan.

Workflow and Pathway Visualizations
The following diagram illustrates the logical workflow from synthesis to spectral characterization

of 1-(1-Chloroethyl)-4-fluorobenzene.
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Caption: Synthesis and spectral analysis workflow for 1-(1-Chloroethyl)-4-fluorobenzene.

Conclusion
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This technical guide provides a predictive but comprehensive spectral and procedural overview

for 1-(1-Chloroethyl)-4-fluorobenzene. The tabulated predicted data and expected spectral

features serve as a baseline for researchers, while the detailed experimental protocols offer

practical guidance for the synthesis and empirical validation of these characteristics. It is

strongly recommended that the predicted data be confirmed through the experimental

acquisition of spectra for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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